

1-Oxoisooindoline-5-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Oxoisooindoline-5-carbonitrile

Cat. No.: B581596

[Get Quote](#)

Technical Guide: 1-Oxoisooindoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Oxoisooindoline-5-carbonitrile**, along with detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

1-Oxoisooindoline-5-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its core structure consists of an oxoisooindoline moiety functionalized with a nitrile group at the 5-position.

Quantitative Data Summary

The key physicochemical properties of **1-Oxoisooindoline-5-carbonitrile** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ N ₂ O	[1][2]
Molecular Weight	158.16 g/mol	[1][2]
CAS Number	1261869-76-4	[1][3][4][5]
Density	1.33 g/cm ³	[1]
Melting Point	Not available	
Boiling Point	Not available	
Appearance	Off-white to white solid (predicted)	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of **1-Oxoisoindoline-5-carbonitrile**. These protocols are based on established synthetic routes for related isoindolinone and nitrile compounds.

Synthesis of 1-Oxoisoindoline-5-carbonitrile

A plausible synthetic route to **1-Oxoisoindoline-5-carbonitrile** involves the cyanation of a corresponding halogenated precursor, such as 5-bromo-1-oxoisoindoline.

Materials:

- 5-bromo-1-oxoisoindoline
- Zinc cyanide (Zn(CN)₂)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Anhydrous N,N-Dimethylformamide (DMF)
- Toluene

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask, add 5-bromo-1-oxoisooindoline (1.0 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous N,N-dimethylformamide via syringe.
- Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove insoluble inorganic salts.
- Wash the filtrate sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **1-Oxoisooindoline-5-carbonitrile**.

Analytical Characterization

The identity and purity of the synthesized **1-Oxoisooindoline-5-carbonitrile** can be confirmed using a combination of spectroscopic and chromatographic techniques.

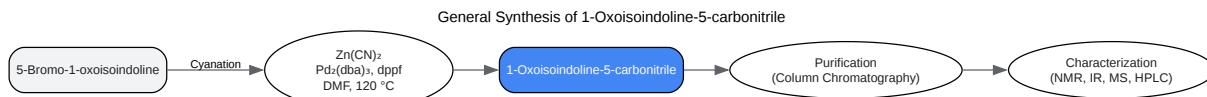
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic and methylene protons of the oxoisoindoline core. The integration of these peaks should correspond to the number of protons in the molecule.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum in the same deuterated solvent. The spectrum will display distinct signals for each unique carbon atom, including the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

2. Infrared (IR) Spectroscopy:

- Acquire an IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
- Look for characteristic absorption bands corresponding to the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the lactam (around 1680-1720 cm⁻¹), and the N-H stretch (if present, around 3200-3400 cm⁻¹).

3. Mass Spectrometry (MS):


- Analyze the compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., electrospray ionization - ESI).
- The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of **1-Oxoisoindoline-5-carbonitrile**.

4. High-Performance Liquid Chromatography (HPLC):

- Assess the purity of the compound by reverse-phase HPLC.
- Use a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid).
- The compound should elute as a single sharp peak, and the purity can be determined by the peak area percentage.

Visualized Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of **1-Oxoisoindoline-5-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **1-Oxoisoindoline-5-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. canbipharm.com [canbipharm.com]
- 2. 2-Oxo-2,3-dihydro-1H-indole-5-carbonitrile | C9H6N2O | CID 2773346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1261869-76-4 | 1-Oxoisoindoline-5-carbonitrile | Amides | Ambeed.com [ambeed.com]
- 4. 1261869-76-4|1-Oxoisoindoline-5-carbonitrile|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [1-Oxoisoindoline-5-carbonitrile molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581596#1-oxoisoindoline-5-carbonitrile-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com